Ulonivirine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthetic routes and reaction conditions for Ulonivirine are not extensively detailed in publicly available sources. it is known that this compound is an orally active compound, suggesting that its synthesis involves creating a stable, bioavailable form suitable for oral administration . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into oral solid forms .

化学反应分析

Ulonivirine, as a non-nucleoside reverse transcriptase inhibitor, primarily interacts with the reverse transcriptase enzyme of HIV-1. The specific types of chemical reactions it undergoes, such as oxidation, reduction, or substitution, are not explicitly detailed in the available literature. its interaction with the enzyme involves binding to the NNRTI binding site, which is adjacent to the polymerase active site . Common reagents and conditions used in these reactions would include those that facilitate the binding of this compound to the enzyme, leading to the inhibition of viral replication .

科学研究应用

Ulonivirine is primarily used in the field of medicine, specifically for the treatment of HIV-1 infection . Its strong antiviral effects and activity against common resistance mutations make it a valuable candidate for antiretroviral therapy . Additionally, its pharmacokinetics support once-weekly oral administration, which could improve patient adherence to treatment regimens . Beyond its medical applications, this compound’s role as an NNRTI could also make it a useful tool in biochemical research focused on understanding the mechanisms of viral replication and resistance .

作用机制

Ulonivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . It binds allosterically to the NNRTI binding site, which is adjacent to the polymerase active site, thereby preventing the enzyme from synthesizing viral DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate within the host . The molecular targets involved in this mechanism include the reverse transcriptase enzyme and the NNRTI binding site .

相似化合物的比较

Ulonivirine is similar to other non-nucleoside reverse transcriptase inhibitors such as Efavirenz and Nevirapine . this compound’s strong antiviral effects and activity against common resistance mutations set it apart from these compounds . Additionally, its pharmacokinetics support once-weekly oral administration, which is a significant advantage over other NNRTIs that require more frequent dosing . Other similar compounds include Rilpivirine and Etravirine, which also target the reverse transcriptase enzyme but may differ in their binding affinities and resistance profiles .

属性

CAS 编号 |

1591823-76-5 |

|---|---|

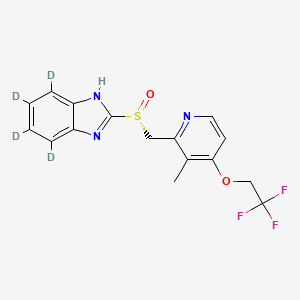

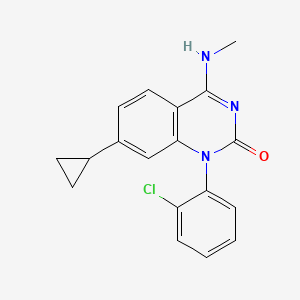

分子式 |

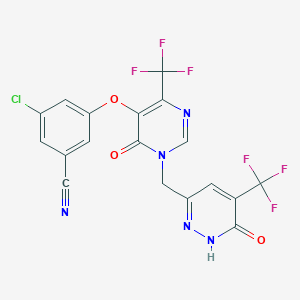

C18H8ClF6N5O3 |

分子量 |

491.7 g/mol |

IUPAC 名称 |

3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile |

InChI |

InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31) |

InChI 键 |

YSFHLBYWQCLYIY-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)

![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)